molecular formula C16H24N6O B7095438 2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine

2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B7095438
M. Wt: 316.40 g/mol
InChI Key: JLRBGAZDEHADSZ-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine core substituted with ethoxymethyl, methyl, and a piperazinyl group linked to a methylpyrazolyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and pyrazole derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF as a base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce deoxygenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl and methylpyrazolyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-4-23-12-15-18-13(2)9-16(19-15)22-7-5-21(6-8-22)14-10-17-20(3)11-14/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRBGAZDEHADSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)N2CCN(CC2)C3=CN(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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